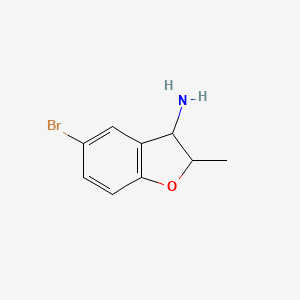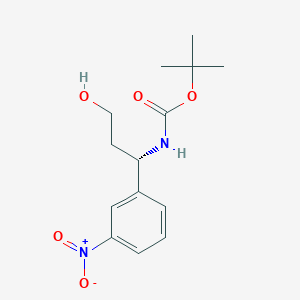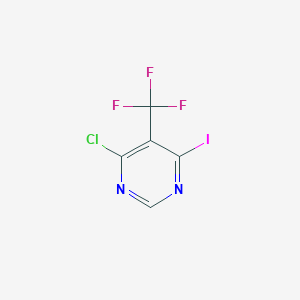
1-(3-Bromopropyl)-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3,5-dimethoxybenzene is an organic compound that features a benzene ring substituted with a 3-bromopropyl group and two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction where 3,5-dimethoxybenzene reacts with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting brominated intermediate is then reacted with 1,3-dibromopropane under suitable conditions to introduce the 3-bromopropyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Elimination reactions produce alkenes.
- Oxidation reactions form aldehydes or carboxylic acids.
- Reduction reactions yield dehalogenated products.
Scientific Research Applications
1-(3-Bromopropyl)-3,5-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3,5-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates . The compound’s interactions with molecular targets and pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
3,5-Dimethoxybenzyl Bromide: Similar structure but with a benzyl bromide group instead of a 3-bromopropyl group.
1-(3-Chloropropyl)-3,5-dimethoxybenzene: Chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
KRNQDKGNBPKMSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















